![molecular formula C19H21NOS B262449 N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine, also known as DBO-83, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBO-83 belongs to the class of dibenzothiepin derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine is not fully understood. However, studies have shown that the compound inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has also been found to inhibit the activity of MAO-A, which is an enzyme that breaks down neurotransmitters. By inhibiting the activity of MAO-A and SERT, N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine increases the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has been found to have various biochemical and physiological effects. The compound has been shown to decrease the levels of corticosterone, a stress hormone, in animal models. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. The compound has been found to have antioxidant properties and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has several advantages for lab experiments. The compound has been found to be highly selective for MAO-A and SERT, which makes it a useful tool for studying the role of these targets in depression and anxiety disorders. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has also been found to have good oral bioavailability and can be administered orally to animals. However, the compound has some limitations for lab experiments. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. The compound may also have off-target effects that need to be considered in experimental design.
Orientations Futures
There are several future directions for the study of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine. One direction is to investigate the potential of the compound for the treatment of depression and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine in humans. Another direction is to investigate the potential of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine for the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. The compound has been found to have anticonvulsant and neuroprotective properties, which make it a promising candidate for these indications. Finally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine is a promising compound that has potential therapeutic applications for the treatment of depression, anxiety, epilepsy, and Alzheimer's disease. The compound has been found to exhibit various biological activities, including antidepressant, anxiolytic, anticonvulsant, and neuroprotective properties. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine inhibits the reuptake of serotonin and norepinephrine and inhibits the activity of MAO-A, which may contribute to its therapeutic effects. Further studies are needed to determine the safety and efficacy of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine in humans and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine involves the reaction of dibenzothiepin with 3-bromo-1-propanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with dimethylamine to obtain N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic activities in animal models. The compound has also been shown to have anticonvulsant properties and can reduce seizures in mice. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has been found to be a potent inhibitor of monoamine oxidase A (MAO-A) and serotonin transporter (SERT), which are important targets for the treatment of depression and anxiety disorders.
Propriétés
Nom du produit |
N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine |
|---|---|
Formule moléculaire |
C19H21NOS |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(3Z)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |
Clé InChI |
NBNPVRZHUPMVQS-BOPFTXTBSA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)



![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

